
2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
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Overview
Description
2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H20N2O8 and a molecular weight of 356.33 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to an aniline ring and a pyrrolidine moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2-methoxyaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine moiety is known to interact with various enzymes and receptors, modulating their activity. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. These interactions result in the modulation of biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- 2-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- N-(Pyrrolidin-2-ylmethyl)aniline dioxalate
Uniqueness
2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
2-Methoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a methoxy group, a pyrrolidine ring, and an aniline moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains.
Anticancer Properties
Pyrrolidine-containing compounds have been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group and the pyrrolidine ring can significantly influence potency and selectivity.
Key Findings:
- Methoxy Group : Variations in the methoxy group's position can enhance or diminish activity against specific targets.
- Pyrrolidine Ring : Substituents on the pyrrolidine ring can alter binding affinity to receptors or enzymes, impacting overall efficacy.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related pyrrolidine derivative exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could have similar effects.
- Cancer Cell Apoptosis : In vitro studies showed that pyrrolidine derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways.
Properties
Molecular Formula |
C16H22N2O9 |
---|---|
Molecular Weight |
386.35 g/mol |
IUPAC Name |
2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
InChI |
InChI=1S/C12H18N2O.2C2H2O4/c1-15-12-7-3-2-6-11(12)14-9-10-5-4-8-13-10;2*3-1(4)2(5)6/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
DWTBFYBBHOWNIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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